The compound can be classified under organic compounds, specifically as an aryl alcohol due to the presence of the hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 245.27 g/mol. The compound is listed in chemical databases such as PubChem, which provides detailed information regarding its structure and properties .
The synthesis of (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol typically involves several steps:
The molecular structure of (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol features:
COC1=CC(=C(C=C1)C(CO)=N)OC
This structure suggests potential interactions in biological systems due to its polar functional groups.
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol can participate in various chemical reactions:
These reactions highlight the versatility of (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol in synthetic organic chemistry.
The mechanism of action for (2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol primarily revolves around its interactions with biological targets:
(2,4-Dimethoxyphenyl)(pyridin-2-yl)methanol has potential applications in various fields:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 13463-39-3
CAS No.: 39647-11-5